CYP1A2 Inhibition: A >52-Fold Selectivity Advantage Over CYP1B1
4-Fluoro-2-methoxy-5-methylphenol demonstrates potent inhibition of the human cytochrome P450 1A2 enzyme with a Ki of 390 nM [1]. Its selectivity is evidenced by a >52-fold difference in potency compared to its inhibition of CYP1B1, where the Ki is 20,400 nM (20.4 µM) [1]. While data for direct comparator compounds in this specific assay are not available for a head-to-head comparison, this intra-assay selectivity profile is a key differentiator.
| Evidence Dimension | Inhibitory Potency (Ki) against CYP1A2 vs CYP1B1 |
|---|---|
| Target Compound Data | CYP1A2 Ki = 390 nM; CYP1B1 Ki = 20,400 nM |
| Comparator Or Baseline | CYP1B1 as an intra-assay baseline for selectivity |
| Quantified Difference | CYP1A2 is inhibited 52.3-fold more potently than CYP1B1 |
| Conditions | Spectrofluorimetric analysis of human microsomal CYP activity in the presence of NADPH. |
Why This Matters
A potent and selective CYP1A2 inhibition profile is crucial for researchers studying drug-drug interactions and metabolic stability, where off-target CYP interactions can confound results.
- [1] BindingDB Entry: BDBM50113268 / CHEMBL3601440. Affinity Data for Cytochrome P450 1A2 (Ki: 390nM), 1B1 (Ki: 2.04E+4nM), and 1A1 (Ki: 6.06E+4nM). View Source
